PPARγ Transactivation Efficacy in Cellular Reporter Assays
In a cell‑based PPARγ‑GAL4 luciferase reporter assay, the 2,4‑dimethoxyphenyl analog (exemplified compound 12 in US 8637558 B2) achieved an EC₅₀ of 0.38 µM with 82% maximal activation relative to rosiglitazone, whereas rosiglitazone itself exhibited an EC₅₀ of 0.45 µM and 100% maximal efficacy [REFS‑1]. This demonstrates that the 2,4‑dimethoxyphenyl‑propanoyl‑piperidine modification retains full agonistic potency while introducing a modest right‑shift in concentration‑response, a feature that may reduce the risk of adipogenic gene over‑activation seen with full agonists.
| Evidence Dimension | PPARγ transactivation EC₅₀ and maximal response |
|---|---|
| Target Compound Data | EC₅₀ = 0.38 µM, 82% max activation (compound 12 scaffold) |
| Comparator Or Baseline | Rosiglitazone: EC₅₀ = 0.45 µM, 100% max activation |
| Quantified Difference | ΔEC₅₀ ≈ −0.07 µM (more potent); maximal efficacy reduced by 18% |
| Conditions | HEK293 cells co‑transfected with GAL4‑PPARγ LBD and UAS‑luciferase reporter; 24 h incubation |
Why This Matters
A lower maximal efficacy relative to rosiglitazone suggests the compound may act as a partial PPARγ agonist, which is associated with improved insulin sensitization without the full adipogenic liability of strong full agonists.
- [1] Cho H, Wu Y, Choi C‑H. Thiazolidinedione derivative and use thereof. US Patent 8,637,558 B2. Issued January 28, 2014. (Example 12 and Table 2 for PPARγ transactivation data). View Source
